molecular formula C15H16BrNO3 B6710433 N-(2-bromo-3-methoxyphenyl)-3-propan-2-ylfuran-2-carboxamide

N-(2-bromo-3-methoxyphenyl)-3-propan-2-ylfuran-2-carboxamide

Cat. No.: B6710433
M. Wt: 338.20 g/mol
InChI Key: GCKYMESTXDGNRY-UHFFFAOYSA-N
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Description

N-(2-bromo-3-methoxyphenyl)-3-propan-2-ylfuran-2-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group, a brominated methoxyphenyl group, and a propan-2-yl group

Properties

IUPAC Name

N-(2-bromo-3-methoxyphenyl)-3-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-9(2)10-7-8-20-14(10)15(18)17-11-5-4-6-12(19-3)13(11)16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKYMESTXDGNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(OC=C1)C(=O)NC2=C(C(=CC=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-3-methoxyphenyl)-3-propan-2-ylfuran-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 3-methoxyaniline to obtain 2-bromo-3-methoxyaniline. This intermediate is then subjected to a coupling reaction with 3-propan-2-ylfuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-3-methoxyphenyl)-3-propan-2-ylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-bromo-3-methoxyphenyl)-3-propan-2-ylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-3-methoxyphenyl)-3-propan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-methoxyphenol: Shares the brominated methoxyphenyl group but lacks the furan and carboxamide functionalities.

    3-propan-2-ylfuran-2-carboxylic acid: Contains the furan and carboxamide groups but lacks the brominated methoxyphenyl group.

Uniqueness

N-(2-bromo-3-methoxyphenyl)-3-propan-2-ylfuran-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

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